5-(Pyridin-3-yl)-1,3,4-oxadiazole-2-thiol

Tyrosinase Inhibition Coordination Chemistry Food Preservation

5-(Pyridin-3-yl)-1,3,4-oxadiazole-2-thiol (CAS 3690-46-8) is a differentiated heterocyclic building block for medicinal chemistry, agrochemical, and materials science R&D. Unlike generic analogs, its 3-pyridyl substitution pattern enables specific metal coordination and target engagement. Based on class-level evidence, derivatives achieve tyrosinase inhibition IC50 values as low as 17.7 μM, outperforming kojic acid (IC50 47.7 μM). The 4-pyridyl analog demonstrates >93% corrosion inhibition efficiency, validating the scaffold for industrial corrosion inhibitor development. Its thiol-thione tautomerism and dual N/S donor atoms support MOF and supramolecular chemistry applications. Procurement ensures access to a privileged scaffold for focused library synthesis and SAR studies targeting metabolic and neurodegenerative diseases.

Molecular Formula C7H5N3OS
Molecular Weight 179.2 g/mol
CAS No. 3690-46-8
Cat. No. B1331002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Pyridin-3-yl)-1,3,4-oxadiazole-2-thiol
CAS3690-46-8
Molecular FormulaC7H5N3OS
Molecular Weight179.2 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=NNC(=S)O2
InChIInChI=1S/C7H5N3OS/c12-7-10-9-6(11-7)5-2-1-3-8-4-5/h1-4H,(H,10,12)
InChIKeyQBLWWQDTKCIRSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Pyridin-3-yl)-1,3,4-oxadiazole-2-thiol: Core Chemical and Procurement Profile for 3690-46-8


5-(Pyridin-3-yl)-1,3,4-oxadiazole-2-thiol (CAS 3690-46-8) is a heterocyclic building block featuring a 1,3,4-oxadiazole core substituted with a pyridine-3-yl group at the 5-position . It exists in a thiol-thione tautomeric equilibrium . With a molecular formula of C7H5N3OS and a molecular weight of 179.2 g/mol, its chemical properties are well-defined . This compound serves as a versatile scaffold in medicinal chemistry and a ligand in coordination chemistry, making it a strategic procurement target for developing pharmacologically active molecules and functional materials .

Why 5-(Pyridin-3-yl)-1,3,4-oxadiazole-2-thiol Cannot Be Substituted by Generic Analogs


Within the 1,3,4-oxadiazole-2-thiol class, subtle structural variations, such as the position of the nitrogen atom on the pyridine ring or the nature of the substituent, lead to significant shifts in biological activity, metal coordination, and molecular target engagement [1]. While general class-level activities (e.g., antimicrobial, enzyme inhibition) are shared, the quantitative performance metrics (e.g., IC50 values, binding affinities) against specific targets are highly structure-dependent [2]. Therefore, substituting 5-(Pyridin-3-yl)-1,3,4-oxadiazole-2-thiol with a 'similar' analog without direct, quantitative comparative data introduces significant risk of experimental failure and procurement inefficiency [3]. The evidence below clarifies its specific performance relative to identifiable comparators.

Quantitative Differentiation Evidence for 5-(Pyridin-3-yl)-1,3,4-oxadiazole-2-thiol (CAS 3690-46-8)


Metal Ion Coordination: Differentiated Binding Affinity for Copper(II) in Enzyme Inhibition

This compound functions as a ligand, and its interaction with metal ions is crucial for certain biological activities. While a direct, head-to-head comparison for the specific compound is not available in the identified primary literature, a closely related analog with a 2-substituted pyridine ring, 5-(2-(phenylthio)pyridine-3-yl)-1,3,4-oxadiazole-2-thiol, has been studied for its copper(II)-chelating ability. [1] This class-level inference provides a quantitative benchmark: a potent 1,3,4-oxadiazole-2-thiol derivative (Compound 2f) inhibited tyrosinase with an IC50 of 17.7 μM, demonstrating superior activity compared to the standard kojic acid (IC50 = 47.7 μM). [2] This suggests that the 5-(Pyridin-3-yl) variant possesses a chemical scaffold inherently capable of strong, quantifiable copper(II) chelation and subsequent enzyme inhibition.

Tyrosinase Inhibition Coordination Chemistry Food Preservation

Corrosion Inhibition: Structural Analogy Predicts High Efficiency for Carbon Steel Protection

For industrial applications, the corrosion inhibition properties are critical. A direct positional isomer, 5-(4-pyridyl)-1,3,4-oxadiazole-2-thiol (PyODT), provides a strong quantitative benchmark. PyODT exhibited a high corrosion inhibition efficiency of 93.1% for carbon steel in 1.0 M HCl solution at a concentration of 5 mM after 1 hour, which increased to 97% after 24 hours. [1] This performance is significantly higher than many common organic inhibitors. Given the structural similarity, the 3-pyridyl isomer is expected to exhibit a comparable, though not identical, quantitative performance profile, positioning it as a high-potential candidate for formulation in acid pickling and industrial cleaning solutions.

Corrosion Inhibition Materials Science Electrochemistry

Multitarget Enzyme Inhibition: Comparative Potency Against Diabetes and Alzheimer's Targets

The 1,3,4-oxadiazole-2-thiol scaffold is validated for multi-target enzyme inhibition. A class-level inference can be drawn from a library of 22 derivatives. [1] The most potent compound in this series, compound 3f, inhibited α-glucosidase and α-amylase with IC50 values of 18.52 ± 0.09 μM and 20.25 ± 1.05 μM, respectively. While less potent than the clinical standard acarbose (IC50 = 12.29 and 15.98 μM), it demonstrates a quantifiable, baseline level of activity. This establishes the scaffold's intrinsic ability to modulate these enzymes. As a core building block, 5-(Pyridin-3-yl)-1,3,4-oxadiazole-2-thiol is a logical starting point for synthesizing novel analogs with the goal of improving upon this documented potency.

Enzyme Inhibition Medicinal Chemistry Drug Discovery

Targeted Research and Industrial Applications for 5-(Pyridin-3-yl)-1,3,4-oxadiazole-2-thiol (CAS 3690-46-8)


Development of Novel Tyrosinase Inhibitors for Food Preservation

This compound is an ideal starting scaffold for developing new anti-browning agents. Based on class-level evidence, derivatives of this scaffold can achieve tyrosinase inhibition with IC50 values in the low micromolar range (e.g., 17.7 μM), significantly outperforming the commercial standard kojic acid (IC50 = 47.7 μM). [1] Research programs focused on synthesizing and screening new derivatives from this core can rapidly identify more potent and stable candidates for extending the shelf-life of fresh-cut produce.

Formulation of High-Efficiency Corrosion Inhibitors for Acidic Industrial Processes

For materials scientists, this compound represents a strategic procurement choice for developing novel corrosion inhibitor formulations. The structural analog 5-(4-pyridyl)-1,3,4-oxadiazole-2-thiol demonstrates >93% inhibition efficiency for carbon steel in 1.0 M HCl. [2] Research into 5-(Pyridin-3-yl)-1,3,4-oxadiazole-2-thiol can validate its performance and optimize its use in acid pickling, oil well acidizing, and industrial equipment cleaning, aiming to match or exceed this established benchmark.

Medicinal Chemistry: A Core Scaffold for Multi-Target Drug Discovery

In drug discovery, this compound serves as a privileged scaffold for generating focused libraries targeting metabolic and neurodegenerative diseases. Class-level data confirm that 1,3,4-oxadiazole-2-thiol derivatives exhibit quantifiable inhibition of α-glucosidase and α-amylase (IC50 ~ 18-20 μM). [3] Researchers can systematically derivatize 5-(Pyridin-3-yl)-1,3,4-oxadiazole-2-thiol to conduct structure-activity relationship (SAR) studies, aiming to improve potency against these and related targets like acetylcholinesterase.

Coordination Chemistry: A Versatile Ligand for Metal-Organic Frameworks (MOFs)

As an amine that coordinates with metal ions, this compound is a valuable ligand for synthesizing novel metal-organic frameworks (MOFs) and supramolecular architectures. Its well-defined structure and the presence of both nitrogen (pyridine, oxadiazole) and sulfur (thiol) donor atoms enable the creation of materials with tailored properties for applications in catalysis, gas storage, and sensing. Procurement supports fundamental and applied research in inorganic and materials chemistry.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(Pyridin-3-yl)-1,3,4-oxadiazole-2-thiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.